molecular formula C4H12B2F2N2 B13417809 Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- CAS No. 73775-17-4

Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl-

Cat. No.: B13417809
CAS No.: 73775-17-4
M. Wt: 147.78 g/mol
InChI Key: MYDNMUJHQUIMJF-UHFFFAOYSA-N
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Description

Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- is a unique chemical compound characterized by its hydrazine core substituted with fluoro(methyl)boryl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- typically involves the reaction of hydrazine with fluoro(methyl)borane derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures maintained between -78°C to room temperature to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum complexes, can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenated compounds in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxides.

    Reduction: Formation of hydrazine derivatives with reduced functional groups.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- involves its interaction with molecular targets through its hydrazine core and fluoro(methyl)boryl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile reagent in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine, 1,2-dimethyl-: Lacks the fluoro(methyl)boryl groups, resulting in different reactivity and applications.

    Fluoro(methyl)boryl hydrazine: Contains the fluoro(methyl)boryl groups but lacks the dimethyl substitution, affecting its chemical properties.

Uniqueness

Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- is unique due to the presence of both fluoro(methyl)boryl and dimethyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

73775-17-4

Molecular Formula

C4H12B2F2N2

Molecular Weight

147.78 g/mol

IUPAC Name

1,2-bis[fluoro(methyl)boranyl]-1,2-dimethylhydrazine

InChI

InChI=1S/C4H12B2F2N2/c1-5(7)9(3)10(4)6(2)8/h1-4H3

InChI Key

MYDNMUJHQUIMJF-UHFFFAOYSA-N

Canonical SMILES

B(C)(N(C)N(B(C)F)C)F

Origin of Product

United States

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